molecular formula C19H26N4O B5233808 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methyl-2-propylpyrimidine

4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methyl-2-propylpyrimidine

Cat. No.: B5233808
M. Wt: 326.4 g/mol
InChI Key: SDOSDDXWBRVUOT-UHFFFAOYSA-N
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Description

4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methyl-2-propylpyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a pyrimidine ring with methyl and propyl substituents. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methyl-2-propylpyrimidine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The piperazine ring is then functionalized with a methoxyphenyl group through nucleophilic substitution reactions.

The pyrimidine ring can be synthesized via condensation reactions involving appropriate aldehydes and amines. The final step involves coupling the piperazine and pyrimidine moieties under controlled conditions, often using catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve yield and purity while reducing production time. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methyl-2-propylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methyl-2-propylpyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methyl-2-propylpyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-2-propylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-4-5-18-20-15(2)14-19(21-18)23-12-10-22(11-13-23)16-6-8-17(24-3)9-7-16/h6-9,14H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOSDDXWBRVUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CC(=N1)N2CCN(CC2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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